molecular formula C12H14BClN2O2 B1451384 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 878194-94-6

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No. B1451384
M. Wt: 264.52 g/mol
InChI Key: YYPZHORJYDCOSQ-UHFFFAOYSA-N
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Description

The compound appears to contain a chloro group (Cl), a nicotinonitrile group (C6H4N2), and a tetramethyl-1,3,2-dioxaborolane group (C4H9BO2) . The presence of these groups suggests that the compound could be used in organic synthesis, particularly in reactions involving boronic acids and nitriles.


Chemical Reactions Analysis

The compound could potentially be involved in various chemical reactions. For instance, the chloro group might undergo nucleophilic substitution, and the nitrile group could participate in addition reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have demonstrated the utility of this compound in the synthesis and structural characterization of novel chemical entities. The compound serves as a precursor or intermediate in the synthesis of complex molecules, offering insights into their crystal structure, vibrational properties, and molecular conformation through spectroscopic methods and X-ray diffraction. These studies underline its role in advancing the understanding of molecular structures optimized by Density Functional Theory (DFT), providing a base for further chemical, physical, and computational analysis (Qing-mei Wu et al., 2021), (P.-Y. Huang et al., 2021).

Borylation Reactions

It plays a critical role in borylation reactions, contributing to the synthesis of boron-containing arenes through palladium-catalyzed processes. This method enhances the efficiency of introducing boron atoms into aromatic compounds, crucial for creating materials with potential applications in organic electronics and photovoltaics (J. Takagi & T. Yamakawa, 2013).

Fluorescent Probes and Sensors

The compound is instrumental in the design and synthesis of fluorescent probes for detecting reactive oxygen species (ROS) like hydrogen peroxide (H2O2). These probes have applications in public safety, environmental monitoring, and the study of oxidative stress-related biological processes. By incorporating the compound into chromophoric or fluorometric sensors, researchers have achieved high sensitivity and rapid response times, crucial for the detection of H2O2 in various contexts (Yu Zhang et al., 2017).

Material Science

In material science, the compound contributes to the development of semiconducting polymers and luminescent materials. By acting as a building block in the synthesis of polymers with specific electronic or optical properties, it enables the creation of advanced materials for use in electronics, photonics, and energy devices (K. Kawashima et al., 2013).

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(14)8(9)7-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPZHORJYDCOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660621
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

CAS RN

878194-94-6
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile
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Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878194-94-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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